REACTION_CXSMILES
|
[OH:1][N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.[C:7](=O)([O-:9])[O-:8].[K+].[K+].C(=O)=O.Cl>O>[OH:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=[O:8])[CH:4]=[N:3]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1N=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the mixture is introduced into an autoclave
|
Type
|
CUSTOM
|
Details
|
is forced in at room temperature until the pressure
|
Type
|
TEMPERATURE
|
Details
|
after which heating
|
Type
|
CUSTOM
|
Details
|
precipitates the 1-hydroxypyrazole-4-carboxylic acid
|
Type
|
FILTRATION
|
Details
|
the latter is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from water
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ON1N=CC(=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |